1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17566356
InChI: InChI=1S/C13H15NO/c1-9(2)14-10(3)12(8-15)11-6-4-5-7-13(11)14/h4-9H,1-3H3
SMILES:
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC17566356

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 2-methyl-1-propan-2-ylindole-3-carbaldehyde
Standard InChI InChI=1S/C13H15NO/c1-9(2)14-10(3)12(8-15)11-6-4-5-7-13(11)14/h4-9H,1-3H3
Standard InChI Key XARJKCZYKAHMKT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1C(C)C)C=O

Introduction

Physicochemical Properties

The compound’s molecular architecture confers distinct physicochemical characteristics critical for its reactivity and solubility profile.

PropertyValue
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
IUPAC Name2-methyl-1-propan-2-ylindole-3-carbaldehyde
Standard InChIInChI=1S/C13H15NO/c1-9(2)14-10(3)12(8-15)11-6-4-5-7-13(11)14/h4-9H,1-3H3
Canonical SMILESCC1=C(C2=CC=CC=C2N1C(C)C)C=O
DensityNot reported
Boiling PointNot reported

Synthesis Methods

The synthesis of 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde involves sequential alkylation and formylation steps, optimized for yield and purity.

N-Alkylation of 2-Methylindole

The initial step involves introducing the isopropyl group to the nitrogen atom of 2-methylindole. This is typically achieved via nucleophilic substitution using isopropyl iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds under inert atmospheric conditions to prevent oxidation of sensitive intermediates:

2-Methylindole+Isopropyl IodideBase, Dry DMF1-Isopropyl-2-methylindole\text{2-Methylindole} + \text{Isopropyl Iodide} \xrightarrow{\text{Base, Dry DMF}} \text{1-Isopropyl-2-methylindole}

Vilsmeier-Haack Formylation

Subsequent formylation at the third position employs the Vilsmeier-Haack reaction, a widely used method for introducing aldehyde groups into aromatic systems. The reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion, which reacts with the indole core to yield the aldehyde:

1-Isopropyl-2-methylindolePOCl₃, DMF1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde\text{1-Isopropyl-2-methylindole} \xrightarrow{\text{POCl₃, DMF}} \text{1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde}

Purification and Characterization

Crude product purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures purity ≥95% for research applications.

Chemical and Biological Applications

The compound’s structural features enable diverse applications in chemical synthesis and biological research.

Pharmaceutical Intermediate

1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde serves as a key intermediate in synthesizing alkaloid analogs and small-molecule inhibitors. For example, indole-3-carbaldehydes are precursors to trisindolines, a class of compounds with reported anticancer activity. The aldehyde group facilitates condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are pharmacophores in many therapeutic agents.

Chemical Biology Tools

In proteomics, the aldehyde group enables site-specific protein labeling via oxime ligation or hydrazone formation. This application is valuable for studying protein-protein interactions or developing antibody-drug conjugates (ADCs).

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